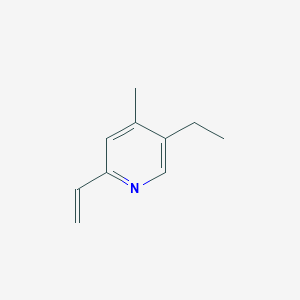

2-Ethenyl-5-ethyl-4-methylpyridine

Description

Contextualization of Substituted Pyridines in Organic Chemistry and Material Science

Substituted pyridines are a class of heterocyclic aromatic organic compounds that are of significant interest in both organic chemistry and material science. ontosight.ainih.gov The pyridine (B92270) ring, a six-membered ring containing five carbon atoms and one nitrogen atom, can be functionalized with a wide variety of substituent groups at different positions, leading to a vast library of molecules with diverse properties. nih.govyoutube.com

In organic chemistry, substituted pyridines are valuable as intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov The nitrogen atom in the pyridine ring imparts basicity and can act as a ligand for metal catalysts, influencing the reactivity and selectivity of chemical reactions. nih.gov The development of novel and efficient methods for the synthesis of highly substituted pyridines remains an active area of research, with techniques such as cycloaddition reactions and transition metal-catalyzed cross-coupling being employed to create specific substitution patterns. nih.govacs.org

In the realm of material science, the incorporation of substituted pyridines into polymers and other materials can lead to enhanced or novel properties. ontosight.ai For instance, the pyridine nitrogen can participate in hydrogen bonding and other non-covalent interactions, influencing the self-assembly and macroscopic properties of materials. Polymers containing substituted pyridine units are explored for applications such as coatings, adhesives, and electronic materials due to their potential for unique mechanical, thermal, and electrical characteristics. ontosight.airsc.org

Research Significance and Interdisciplinary Relevance of 2-Ethenyl-5-ethyl-4-methylpyridine

2-Ethenyl-5-ethyl-4-methylpyridine, also known as 5-ethyl-4-methyl-2-vinylpyridine, is a specific substituted pyridine that holds particular research significance due to its unique combination of functional groups. The presence of a vinyl (-CH=CH2) group makes this compound a valuable monomer for polymerization reactions. ontosight.ai This allows for the synthesis of polymers with the pyridine moiety incorporated into the polymer backbone, which can then be used to create materials with tailored properties. ontosight.aiontosight.ai

The interdisciplinary relevance of this compound stems from its potential applications across various scientific fields. In polymer chemistry, the resulting poly(2-ethenyl-5-ethyl-4-methylpyridine) can be investigated for its use in advanced materials. ontosight.ai The pyridine units within the polymer can be quaternized to create polyelectrolytes, which are of interest for applications in ion-exchange resins, sensors, and as components in energy storage systems. sigmaaldrich.com Furthermore, the basic nature of the pyridine ring makes these polymers responsive to changes in pH, opening up possibilities for their use in smart materials and drug delivery systems. ontosight.ai

In coordination chemistry, the nitrogen atom of the pyridine ring can coordinate with metal ions, making the compound and its polymers useful as ligands for the preparation of novel metal complexes and catalysts. The specific substitution pattern of the ethyl and methyl groups can influence the steric and electronic properties of the metal center, potentially leading to catalysts with enhanced activity or selectivity.

Overview of Current Research Landscape and Gaps Pertaining to the Chemical Compound

The current research landscape for vinylpyridines, the class of compounds to which 2-ethenyl-5-ethyl-4-methylpyridine belongs, is broad, with significant work on the polymerization of simpler vinylpyridines like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). sigmaaldrich.comontosight.aimdpi.comwikipedia.org Research has focused on the synthesis of block copolymers and their self-assembly into nanostructured materials, as well as their use in creating functional surfaces and composite materials with metal oxides. rsc.orgmdpi.com

However, a specific focus on 2-ethenyl-5-ethyl-4-methylpyridine reveals a comparative gap in the literature. While the synthesis of related substituted pyridines is well-documented, detailed investigations into the polymerization kinetics, polymer properties, and specific applications of poly(2-ethenyl-5-ethyl-4-methylpyridine) are less common. organic-chemistry.orgorgsyn.orgresearchgate.net Much of the available information pertains to its close relative, 5-ethyl-2-methylpyridine (B142974), which is a significant industrial chemical used in the production of nicotinic acid (Vitamin B3). wikipedia.orggoogle.comresearchgate.net

Therefore, a research gap exists in the comprehensive characterization of 2-ethenyl-5-ethyl-4-methylpyridine and its corresponding homopolymers and copolymers. Further investigation is needed to understand how the specific substitution pattern of the ethyl and methyl groups influences the polymerization behavior and the final properties of the resulting materials. Exploring the unique potential of this monomer in areas like catalysis, responsive materials, and advanced coatings remains a fertile ground for future research.

Scope and Objectives of the Comprehensive Research Investigation

This article aims to provide a focused and comprehensive overview of the chemical compound 2-ethenyl-5-ethyl-4-methylpyridine. The primary objective is to collate and present scientifically accurate information pertaining to its chemical identity and properties. This investigation will be strictly limited to the chemical and material science aspects of the compound.

The scope of this article is to:

Present the fundamental chemical and physical properties of 2-ethenyl-5-ethyl-4-methylpyridine.

Situate the compound within the broader context of substituted pyridines in chemical research.

Highlight the known and potential research significance of this specific monomer.

This investigation will not include any information regarding dosage, administration, or safety and adverse effect profiles. The content will be based on a thorough review of available scientific literature, excluding a number of specified commercial sources.

Chemical Compound Data

| Identifier | Value |

| Compound Name | 2-Ethenyl-5-ethyl-4-methylpyridine |

| Synonyms | 5-Ethyl-4-methyl-2-vinylpyridine |

| Molecular Formula | C10H13N |

| Molecular Weight | 147.22 g/mol |

Physical Properties of 5-Ethyl-2-methylpyridine

| Property | Value | Source |

| CAS Number | 104-90-5 | wikipedia.orgsigmaaldrich.comsigmaaldrich.comchemsynthesis.comnist.gov |

| Melting Point | -70.3 °C | wikipedia.orgchemicalbook.com |

| Boiling Point | 178 °C | wikipedia.orgsigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Density | 0.919 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.497 | sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Vapor Density | 4.2 (vs air) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-ethenyl-5-ethyl-4-methylpyridine |

InChI |

InChI=1S/C10H13N/c1-4-9-7-11-10(5-2)6-8(9)3/h5-7H,2,4H2,1,3H3 |

InChI Key |

AXMRLPWMAZCYII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1C)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Ethenyl 5 Ethyl 4 Methylpyridine and Its Derivatives

Retrosynthetic Analysis for the 2-Ethenyl-5-ethyl-4-methylpyridine Scaffold

A retrosynthetic analysis of 2-ethenyl-5-ethyl-4-methylpyridine reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the pyridine (B92270) ring and the introduction of the substituents.

One common approach is to disconnect the pyridine ring itself, leading back to acyclic precursors. For instance, the pyridine ring can be conceptually broken down into fragments that can be assembled through condensation reactions. A versatile method involves the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or an ammonia source. beilstein-journals.org This leads to the retrosynthetic disconnection of the target molecule to a corresponding 1,5-dicarbonyl precursor.

Further disconnection of the substituents from the pyridine ring offers alternative strategies. The ethenyl group at the 2-position can be formed from a corresponding ethyl group via dehydrogenation or from a 2-methyl group via a condensation reaction. The ethyl and methyl groups at the 5- and 4-positions, respectively, can be incorporated through the choice of appropriate starting materials in a condensation-cyclization approach.

Classical and Modern Synthetic Routes towards the Pyridine Core of the Compound

The synthesis of the substituted pyridine core is the cornerstone of accessing 2-ethenyl-5-ethyl-4-methylpyridine. Both classical and modern methods offer a diverse toolbox for constructing this heterocyclic system.

Multi-Step Synthesis Pathways from Simple Precursors

Traditional methods for pyridine synthesis often involve multi-step sequences starting from simple, readily available precursors. A prominent example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to furnish the pyridine ring. beilstein-journals.org While versatile, this method often requires subsequent functionalization to achieve the desired substitution pattern of 2-ethenyl-5-ethyl-4-methylpyridine.

Another established multi-step approach involves the conversion of readily available enones into 1,5-dicarbonyls, which are then cyclized with an ammonia source like hydroxylamine (B1172632) hydrochloride to form the pyridine ring. nih.govfigshare.com This three-step procedure, involving a Hosomi-Sakurai allylation and oxidative cleavage, provides a reliable route to a variety of substituted pyridines. nih.govfigshare.com

The Bohlmann-Rahtz pyridine synthesis offers another pathway, typically involving the condensation of an enamine with an alkynone. core.ac.uk Modifications of this reaction allow for a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, providing good yields and regiochemical control. core.ac.uk

One-Pot Reaction Strategies for Substituted Pyridines

Modern synthetic chemistry increasingly favors one-pot reactions, which enhance efficiency by reducing the number of purification steps and minimizing waste. Several one-pot strategies have been developed for the synthesis of substituted pyridines.

One such method involves a nickel-catalyzed dehydrogenation of alkyl ketones, followed by conjugate addition of an enamine and subsequent condensation with an ammonium (B1175870) salt. oup.comoup.com This approach allows for the synthesis of polysubstituted pyridines from simple starting materials in a single pot. oup.comoup.com Another efficient one-pot, multicomponent reaction utilizes 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base to yield highly functionalized pyridines. rsc.org This method is notable for its mild conditions and the dual role of the alcohol as both a reactant and the reaction medium. rsc.org

Furthermore, a base-catalyzed, three-component reaction of ynals, isocyanates, and amines or alcohols provides a metal-free and environmentally benign route to highly decorated pyridine derivatives with good yields and high regioselectivity. organic-chemistry.org

Catalytic Approaches in Pyridine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Various catalytic systems have been employed for the synthesis of pyridines. gychbjb.com

Nickel-catalyzed reactions, as mentioned earlier, are effective for the one-pot synthesis of substituted pyridines from alkyl ketones and enamines. oup.comoup.com Copper-catalyzed reactions have also been developed, such as a cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to afford highly substituted pyridines. nih.govorganic-chemistry.orgscispace.com This method is valued for its mild, neutral reaction conditions and good functional group tolerance. nih.govorganic-chemistry.orgscispace.com

Iron-catalyzed cyclization of ketoxime acetates and aldehydes presents a green and facile method for synthesizing 2,4,6-triarylsubstituted symmetrical pyridines in high yields without the need for additives. rsc.org Additionally, magnetically recoverable nanocatalysts are gaining attention due to their high surface area, ease of preparation and modification, and simple separation from the reaction mixture using an external magnet. rsc.org These catalysts have been successfully used in multicomponent reactions for the synthesis of various pyridine derivatives. rsc.org

Regioselective and Stereoselective Synthetic Considerations for the Ethenyl and Ethyl Moieties

The precise placement and orientation of the ethenyl and ethyl groups on the pyridine ring are critical for the identity and properties of 2-ethenyl-5-ethyl-4-methylpyridine. Therefore, regioselective and stereoselective control are paramount in its synthesis.

Regioselectivity refers to the control of the position of the substituents on the pyridine ring. youtube.comkhanacademy.org In many pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz methods, the regiochemical outcome is determined by the nature of the starting materials. beilstein-journals.orgcore.ac.uk For example, in the one-pot synthesis from alkyl ketones and enamines, the substitution pattern of the resulting pyridine is dictated by the specific ketone and enamine used. oup.comoup.com Careful selection of precursors is thus essential to ensure the ethyl group is at the 5-position and the precursor to the ethenyl group is at the 2-position.

Stereoselectivity , the control of the spatial arrangement of atoms, is particularly relevant for the ethenyl group, which can exist as E/Z isomers. youtube.comkhanacademy.orgyoutube.com While the final product, 2-ethenyl-5-ethyl-4-methylpyridine, does not possess a stereocenter in the pyridine ring itself, the stereochemistry of intermediates can influence reaction pathways and yields. For instance, in the copper-catalyzed cascade reaction to form pyridines, the E/Z equilibration of the 3-azatriene intermediate is crucial for the subsequent electrocyclization to proceed. organic-chemistry.orgscispace.com The development of stereoselective methods for the synthesis of related tetrahydropyridines, often involving ring-expansion of cyclopropanated heterocycles, highlights the importance of stereochemical control in accessing specific isomers of heterocyclic compounds. nih.gov

Green Chemistry Principles in the Development of Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. biosynce.com This includes the use of less hazardous materials, renewable feedstocks, and energy-efficient processes.

In the context of pyridine synthesis, several approaches align with green chemistry principles. The use of one-pot reactions, as discussed previously, is inherently greener as it reduces solvent usage and waste generation from multiple workup and purification steps. core.ac.ukoup.comrsc.orgorganic-chemistry.org

Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products with reduced energy consumption compared to conventional heating. nih.govacs.org The use of environmentally benign solvents, such as water or ethanol, further contributes to the greenness of a synthetic route. biosynce.comnih.gov For example, a one-pot, four-component reaction for the synthesis of novel pyridines can be carried out under microwave irradiation in ethanol, offering excellent yields and short reaction times. nih.govacs.org

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

The synthesis of 2-Ethenyl-5-ethyl-4-methylpyridine is hypothetically achievable through two main pathways, each with distinct advantages and challenges related to efficiency, selectivity, and scalability. The selection of a particular method would be contingent on factors such as the availability of starting materials, desired purity of the final product, and the scale of production.

Method 1: Condensation of 5-ethyl-2,4-dimethylpyridine with Formaldehyde (B43269)

This is a well-established industrial method for the production of vinylpyridines, such as 2-vinylpyridine (B74390) from 2-methylpyridine. google.com The process occurs in two main stages:

Hydroxymethylation: The reaction of 5-ethyl-2,4-dimethylpyridine with formaldehyde to produce 2-(5-ethyl-4-methylpyridin-2-yl)ethanol. This step is typically carried out at elevated temperatures and pressures.

Dehydration: The subsequent dehydration of the resulting alcohol intermediate to form the desired 2-Ethenyl-5-ethyl-4-methylpyridine. This can be achieved using a variety of catalysts, including acids or bases. google.com

Selectivity: A key challenge in this method is controlling selectivity. The reaction of the methyl group at the 2-position is generally favored over the 4-position due to electronic effects of the nitrogen atom in the pyridine ring. However, the presence of multiple reactive methyl groups on the precursor, 5-ethyl-2,4-dimethylpyridine, could lead to the formation of byproducts through reaction at the 4-methyl group or di-addition products. Careful optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is crucial to maximize the yield of the desired mono-vinylated product.

Scalability: This method is highly scalable and is used for the large-scale industrial production of other vinylpyridines. google.com The use of common reagents like formaldehyde and the potential for continuous processing make it economically viable for bulk manufacturing. google.com However, the need for high-pressure reactors and the handling of formaldehyde, a toxic and reactive substance, are important considerations for industrial-scale operations.

Method 2: Catalytic Dehydrogenation of 2,5-diethyl-4-methylpyridine

An alternative approach is the catalytic dehydrogenation of the corresponding ethyl-substituted pyridine, in this case, 2,5-diethyl-4-methylpyridine. This process involves passing the vaporized precursor over a heterogeneous catalyst at high temperatures.

Efficiency: Catalytic dehydrogenation can be a highly efficient one-step process. The conversion rates and yields are heavily dependent on the catalyst and reaction conditions. For similar reactions, yields can be high, but the process often requires significant energy input to maintain the high temperatures needed for the reaction.

Selectivity: Selectivity can be a significant advantage of this method. With a suitable catalyst, the dehydrogenation can be directed specifically to one of the ethyl groups. The ethyl group at the 2-position is more likely to undergo dehydrogenation due to the influence of the ring nitrogen. However, the potential for side reactions, such as dealkylation or the formation of other unsaturated byproducts, must be considered. The choice of catalyst is critical to ensure high selectivity towards the desired vinylpyridine.

Scalability: This method is also amenable to large-scale industrial production, particularly in continuous flow reactor systems. The use of solid catalysts simplifies product separation and catalyst recycling. The primary challenges for scalability include the design of efficient and durable catalysts that can withstand the high reaction temperatures and resist deactivation over time, as well as the energy costs associated with the high-temperature process.

Comparative Summary of Synthetic Routes

The following table provides a comparative overview of the two primary synthetic methodologies for producing 2-Ethenyl-5-ethyl-4-methylpyridine, based on analogous industrial processes.

| Feature | Condensation with Formaldehyde | Catalytic Dehydrogenation |

| Starting Material | 5-ethyl-2,4-dimethylpyridine | 2,5-diethyl-4-methylpyridine |

| Key Reagents | Formaldehyde | None (requires catalyst) |

| Number of Steps | Two (Hydroxymethylation, Dehydration) | One |

| Typical Catalysts | Acids (e.g., phosphoric acid) or Bases (e.g., sodium hydroxide) for dehydration. google.com | Heterogeneous catalysts (e.g., metal oxides on a support) |

| Reaction Conditions | Elevated temperature and pressure for condensation; moderate temperature for dehydration. | High temperature, typically in the gas phase. |

| Efficiency | Moderate to high overall yield with recycling of reactants. chemicalbook.com | Potentially high yield in a single step, but energy-intensive. |

| Selectivity | Potential for side reactions at other methyl groups; requires careful control. | Can be highly selective with the appropriate catalyst. |

| Scalability | Proven for large-scale industrial production of other vinylpyridines. google.comgoogle.com | Suitable for continuous industrial processes; catalyst longevity is a key factor. |

Chemical Reactivity and Transformation Mechanisms of 2 Ethenyl 5 Ethyl 4 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgmasterorganicchemistry.com This deactivation makes reactions like nitration, sulfonation, and Friedel-Crafts reactions require harsh conditions and often result in low yields. quimicaorganica.orgyoutube.commasterorganicchemistry.com

When electrophilic substitution does occur, the position of attack is influenced by the directing effects of the existing substituents. In 2-ethenyl-5-ethyl-4-methylpyridine, the alkyl groups (ethyl and methyl) are activating and ortho-, para-directing. Conversely, the ethenyl group's directing influence can be complex. The nitrogen atom in the pyridine ring strongly deactivates the ortho (positions 2 and 6) and para (position 4) positions to electrophilic attack. pearson.comquora.com Therefore, electrophilic attack is most likely to occur at the meta positions (3 and 5). quimicaorganica.orgquora.com

Considering the positions on the pyridine ring of 2-ethenyl-5-ethyl-4-methylpyridine:

Position 3 is meta to the nitrogen and ortho to the 4-methyl group.

Position 6 is ortho to the nitrogen and meta to the 5-ethyl group.

The combination of these effects suggests that electrophilic attack would preferentially occur at position 3. The intermediate carbocation formed by attack at this position is more stable as the positive charge is not placed on the electronegative nitrogen atom. quora.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Ethenyl-5-ethyl-4-methylpyridine

| Reagent/Reaction | Predicted Major Product | Rationale |

| Nitration (HNO₃/H₂SO₄) | 3-Nitro-2-ethenyl-5-ethyl-4-methylpyridine | The directing effects of the alkyl groups and the deactivating effect of the nitrogen favor substitution at the 3-position. quimicaorganica.orgmasterorganicchemistry.comquora.com |

| Sulfonation (SO₃/H₂SO₄) | 2-Ethenyl-5-ethyl-4-methylpyridine-3-sulfonic acid | Similar to nitration, substitution is directed to the 3-position. quimicaorganica.orgmasterorganicchemistry.com |

| Halogenation (Br₂/FeBr₃) | 3-Bromo-2-ethenyl-5-ethyl-4-methylpyridine | The Lewis acid catalyst is required to activate the halogen for attack on the deactivated ring. youtube.com |

Nucleophilic Additions and Substitutions Involving the Ethenyl Moiety

The ethenyl group of 2-ethenyl-5-ethyl-4-methylpyridine is susceptible to nucleophilic attack, particularly through Michael-type additions, due to the electron-withdrawing nature of the attached pyridine ring. This polarization makes the β-carbon of the ethenyl group electrophilic.

The reactivity of vinylpyridines in nucleophilic additions has been explored. For instance, the reaction of pyridine with electron-deficient acetylenes and dialkyl H-phosphonates can lead to the formation of N-ethenyl-1,2-dihydropyridines. nih.gov While this specific reaction involves the nitrogen atom, it highlights the reactivity of the pyridine system towards creating ethenyl-type structures.

Furthermore, the addition of prochiral radicals to vinylpyridines has been achieved enantioselectively, yielding chiral γ-substituted pyridines. acs.org This indicates that the ethenyl group can be a handle for introducing stereocenters.

Oxidation and Reduction Pathways of the Ethenyl and Pyridine Scaffolds

Oxidation:

The oxidation of 2-ethenyl-5-ethyl-4-methylpyridine can occur at several sites: the ethenyl group, the alkyl side chains, and the pyridine nitrogen.

Ethenyl Group: The double bond of the ethenyl group can be oxidized to form an epoxide or cleaved to yield a carboxylic acid or aldehyde. The oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid yields nicotinic acid, which involves the oxidation of the ethyl group. wikipedia.orgresearchgate.net A similar oxidation of the ethenyl group in 2-ethenyl-5-ethyl-4-methylpyridine would be expected to yield 5-ethyl-4-methylpicolinic acid.

Alkyl Groups: The ethyl and methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions. The industrial production of nicotinic acid (pyridine-3-carboxylic acid) involves the oxidation of 5-ethyl-2-methylpyridine. researchgate.net

Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids. rsc.org Pyridine N-oxides can exhibit different reactivity in electrophilic substitution compared to the parent pyridine. quora.com

Vapor-phase oxidation of 2-methyl-5-ethylpyridine on a modified vanadium oxide catalyst has been studied, leading to products like di(5-ethyl)-2-pyridil and nicotinic acid, indicating oxidation of both alkyl groups. researchgate.net

Reduction:

The reduction of 2-ethenyl-5-ethyl-4-methylpyridine can also target the ethenyl group or the pyridine ring.

Ethenyl Group: The ethenyl group can be selectively hydrogenated to an ethyl group using catalytic hydrogenation (e.g., with H₂/Pd-C). This would yield 2,5-diethyl-4-methylpyridine.

Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions or with specific reducing agents. rsc.orgclockss.org The reduction of substituted pyridinium (B92312) salts with sodium borohydride (B1222165) or dithionite (B78146) often yields mixtures of 1,2- and 1,4-dihydropyridines. rsc.org The use of a rhodium oxide catalyst under mild conditions has been shown to be effective for the hydrogenation of functionalized pyridines to piperidines. rsc.org Samarium diiodide in the presence of water can also reduce pyridine to piperidine. clockss.org

The electrochemical reduction of substituted pyridiniums has also been investigated, with substituent effects playing a significant role in the catalytic activity. princeton.edu

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Functional Groups

The pyridine scaffold allows for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The presence of a halogen on the pyridine ring is typically required for these reactions. If 2-ethenyl-5-ethyl-4-methylpyridine were to be functionalized with a halogen, it could participate in reactions like:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Functionalized pyridylboronic acids have been synthesized and used in Suzuki cross-coupling reactions to create novel heteroarylpyridines. nih.govresearchgate.netsigmaaldrich.com

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.org

Heck-Mizoroki Coupling: This reaction couples an alkene with an aryl or vinyl halide. acs.org

Pyridine sulfinates have also been demonstrated as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to pyridine boronates, especially for 2-substituted pyridines. rsc.org

Radical Reaction Mechanisms and Pathways for Derivatization

Radical reactions provide another avenue for the derivatization of 2-ethenyl-5-ethyl-4-methylpyridine. The ethenyl group is a prime target for radical addition reactions.

The enantioselective addition of prochiral radicals to vinylpyridines, mediated by visible light photoredox catalysis, has been reported. acs.org This method allows for the formation of valuable chiral γ-functionalized pyridines. The mechanism involves the generation of a radical which then adds to the vinyl group. acs.org

Acyl radicals can also add to pyridinium salts, typically at the 2- or 4-positions, followed by oxidation to achieve aromatization. youtube.com While this reaction is shown for the pyridine ring itself, it demonstrates the utility of radical additions in functionalizing pyridine derivatives.

Mechanistic Investigations of Complex Derivatization Reactions

The synthesis of 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles has been achieved through the cyclocondensation of 3-(pyridyl)acrylohydrazides with triethyl orthoesters. nih.gov While not directly starting from 2-ethenyl-5-ethyl-4-methylpyridine, this demonstrates a pathway for elaborating the ethenylpyridine core into more complex heterocyclic systems.

Mechanistic studies on the photocyclization of N-[(trimethylsilyl)methyl]phthalimide with electron-deficient alkenes, including 2-vinylpyridine (B74390), suggest a stepwise cyclization mechanism. acs.org Although the yield for 2-vinylpyridine was low, the study provides insight into the potential photochemical reactivity of the ethenylpyridine system. The proposed mechanism involves a diradical intermediate. acs.org

Polymerization Chemistry and Advanced Materials Science Applications of 2 Ethenyl 5 Ethyl 4 Methylpyridine

Homopolymerization Mechanisms of the Ethenyl Group

The homopolymerization of 2-Ethenyl-5-ethyl-4-methylpyridine would involve the linking of multiple monomer units through the polymerization of the ethenyl (vinyl) group, leading to a polymer chain with repeating pyridine-based units. Several mechanisms could theoretically be employed to achieve this.

Free Radical Polymerization (FRP) Techniques

Free radical polymerization is a common and robust method for polymerizing vinyl monomers. The process is initiated by a free radical species, which attacks the carbon-carbon double bond of the ethenyl group. This initiates a chain reaction where the newly formed radical propagates by adding to another monomer, and so on, until termination occurs. For 2-Ethenyl-5-ethyl-4-methylpyridine, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) could potentially be used. The polymerization of related vinylpyridines is well-documented and suggests that FRP would be a viable, albeit potentially uncontrolled, method for this monomer as well.

Controlled Radical Polymerization (CRP) Techniques for Molecular Weight Control and Narrow Polydispersity

To achieve better control over the polymer's molecular weight and to obtain a narrower distribution of chain lengths (polydispersity), controlled radical polymerization (CRP) techniques are often employed. These methods introduce a reversible deactivation of the propagating radical, allowing for more uniform chain growth. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to other vinylpyridines. It is plausible that these techniques could be adapted for 2-Ethenyl-5-ethyl-4-methylpyridine, enabling the synthesis of well-defined homopolymers.

Coordination Polymerization Approaches

Coordination polymerization, often utilizing transition metal catalysts, offers another pathway for polymerizing vinyl monomers. While less common for simple vinylpyridines compared to FRP and CRP, certain catalyst systems could potentially be effective. The nitrogen atom in the pyridine (B92270) ring could interact with the catalyst center, influencing the polymerization process. Research into the coordination polymerization of substituted vinylpyridines is an area of ongoing investigation.

Copolymerization with Diverse Monomers

Copolymerization involves the polymerization of two or more different monomers. This technique is a powerful tool for creating materials with a combination of properties derived from the individual monomers.

Synthesis and Architectural Control of Copolymers (e.g., Block Copolymers)

2-Ethenyl-5-ethyl-4-methylpyridine could theoretically be copolymerized with a variety of other vinyl monomers, such as styrene, acrylates, or other vinylpyridines. This would allow for the creation of random, alternating, or block copolymers. Block copolymers, which consist of long sequences of one monomer followed by a sequence of another, are of particular interest as they can self-assemble into ordered nanostructures. The synthesis of such architectures would likely rely on controlled polymerization techniques, where one monomer is polymerized first, and then the second is added to grow from the "living" polymer chains.

Mechanistic Studies of Copolymerization Kinetics and Thermodynamics

The kinetics and thermodynamics of the copolymerization of 2-Ethenyl-5-ethyl-4-methylpyridine would be crucial for understanding and controlling the copolymer's composition and structure. Reactivity ratios of the monomers would need to be determined to predict the incorporation of each monomer into the growing polymer chain. Such studies would involve analyzing the copolymer composition at different monomer feed ratios and conversions. The thermodynamic aspects would govern the feasibility of the copolymerization and the ultimate properties of the resulting material. While studies on the copolymerization kinetics of simpler vinylpyridines exist, specific data for 2-Ethenyl-5-ethyl-4-methylpyridine is not available.

Functional Polymer Architectures Incorporating 2-Ethenyl-5-ethyl-4-methylpyridine Units

No studies were identified that describe the synthesis or characterization of homopolymers or copolymers specifically incorporating 2-Ethenyl-5-ethyl-4-methylpyridine. Research on functional polymer architectures, such as block copolymers, graft copolymers, or star polymers, is well-established for other vinylpyridines like 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). These studies often utilize controlled radical polymerization techniques like RAFT or ATRP. However, no literature could be found that applies these methods to 2-Ethenyl-5-ethyl-4-methylpyridine.

Advanced Material Design Principles Utilizing 2-Ethenyl-5-ethyl-4-methylpyridine Derivatives

Consistent with the lack of information on its polymerization, there is no specific research on the application of polymers derived from 2-Ethenyl-5-ethyl-4-methylpyridine in the following advanced materials fields:

Polymeric Ligands for Catalysis

While polymers based on other vinylpyridines are known to serve as macromolecular ligands for metal catalysts, enabling catalyst recovery and reuse, no such applications have been reported for polymers of 2-Ethenyl-5-ethyl-4-methylpyridine.

Responsive Polymeric Systems and Smart Materials

The pyridine moiety in vinylpyridine polymers can impart pH- and temperature-responsiveness, leading to their use in "smart" materials. mdpi.commdpi.com These materials can undergo reversible changes in response to environmental stimuli. mdpi.commdpi.com However, there are no specific studies that investigate or confirm this behavior for polymers synthesized from 2-Ethenyl-5-ethyl-4-methylpyridine.

Membrane Technologies and Separation Science

Polymeric membranes are crucial for various separation processes, including gas separation. mdpi.commdpi.com The properties of these membranes can be tailored by the choice of monomer. mdpi.commdpi.comrug.nl There is no available research on the creation or performance of membranes using polymers made from 2-Ethenyl-5-ethyl-4-methylpyridine for any separation applications.

Sensor Development and Detection Mechanisms

The ability of the pyridine nitrogen to interact with various analytes makes pyridine-based polymers candidates for chemical sensors. Molecularly imprinted polymers (MIPs) are a common strategy for creating selective sensors. nih.gov However, the development of sensors, using MIPs or other technologies, based on 2-Ethenyl-5-ethyl-4-methylpyridine has not been documented.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR is fundamental for determining the precise arrangement of atoms within a molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to establish the connectivity between protons and carbons in the pyridine (B92270) ring and its substituents. For a related compound, 3-Ethyl-4-methylpyridine, ¹H NMR spectral data is available. chemicalbook.com

Solid-State NMR: This technique could provide information about the molecule's conformation and packing in the solid state, which is often different from its solution-state structure.

Diffusion NMR (DOSY): This method can be used to study the diffusion of the molecule in solution, which can provide insights into its size, shape, and interactions with the solvent.

A related compound, 5-Ethyl-2-methylpyridine (B142974), has been characterized by ¹H NMR and ¹³C NMR. chemicalbook.comspectrabase.com

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound and for studying its fragmentation patterns.

High-Resolution MS (HRMS): HRMS would provide a highly accurate mass measurement of 2-Ethenyl-5-ethyl-4-methylpyridine, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₃N).

Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, tandem MS would reveal characteristic fragmentation pathways. This data is vital for structural confirmation and for distinguishing it from its isomers. The fragmentation would likely involve losses of methyl and ethyl groups and rearrangements of the pyridine ring. Data for electron ionization mass spectrometry exists for the isomer 5-Ethyl-2-methylpyridine. nist.gov

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure.

Advanced Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic stretching and bending vibrations of the functional groups present. Key signals would include C=C and C=N stretching from the pyridine ring, C-H stretching from the alkyl and ethenyl groups, and C=C stretching from the vinyl group. The NIST Chemistry WebBook contains IR spectrum data for the isomer 5-Ethyl-2-methylpyridine. nist.gov

Resonance Raman: This technique could selectively enhance vibrations associated with the pyridine ring's π-system, providing more detailed information about its electronic structure.

In Situ IR: This method would be invaluable for monitoring reactions involving 2-Ethenyl-5-ethyl-4-methylpyridine in real-time, observing the appearance of product bands and disappearance of reactant bands to understand reaction kinetics and mechanisms. nih.gov Kinetic studies on the related 2-methyl-5-ethyl pyridine have been performed using operando Raman spectroscopy. fau.de

X-ray Diffraction Analysis for Crystalline Structures

If 2-Ethenyl-5-ethyl-4-methylpyridine can be crystallized, X-ray diffraction provides the definitive, three-dimensional structure of the molecule in the solid state. nih.gov

Single Crystal X-ray Diffraction: This "gold standard" technique would determine the precise bond lengths, bond angles, and torsional angles of the molecule. It would also reveal the intermolecular interactions (e.g., π-stacking, hydrogen bonding) that govern how the molecules pack together in a crystal lattice. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD): If a suitable single crystal is unobtainable, PXRD on a microcrystalline powder can still provide information about the crystal system and unit cell parameters, serving as a fingerprint for the crystalline phase.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating the compound from complex mixtures and quantifying its presence.

GC-MS (Gas Chromatography-Mass Spectrometry): Due to the likely volatility of 2-Ethenyl-5-ethyl-4-methylpyridine, GC-MS would be a primary tool for its analysis. The gas chromatograph would separate it from other components of a mixture based on its boiling point and polarity, while the mass spectrometer would provide definitive identification. GC-MS data is available for isomers like 5-Ethyl-2-methylpyridine. foodb.ca

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For analysis in complex matrices where the compound might not be suitable for GC, LC-MS/MS offers high sensitivity and selectivity. nih.gov

2D GC-MS: Two-dimensional gas chromatography provides significantly enhanced resolving power, which would be necessary to separate 2-Ethenyl-5-ethyl-4-methylpyridine from other closely related isomers in a complex sample.

Hyphenated Techniques for Real-Time Reaction Monitoring and Kinetic Studies

Combining spectroscopic techniques with reactors allows for the direct observation of chemical transformations as they occur.

Techniques such as flow reactors coupled with in-line Raman or IR spectroscopy can provide real-time data on the consumption of reactants and the formation of products and intermediates. nih.gov This approach enables rapid reaction optimization and detailed kinetic modeling. For example, the synthesis of 2-methyl-5-ethyl pyridine has been studied using such methods to develop kinetic models. fau.de

Computational Chemistry and Theoretical Modeling of 2 Ethenyl 5 Ethyl 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-ethenyl-5-ethyl-4-methylpyridine, providing a basis for predicting its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) has become a principal tool for the computational study of pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. For a molecule like 2-ethenyl-5-ethyl-4-methylpyridine, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine a variety of ground state properties. These include the optimized molecular geometry, bond lengths, bond angles, and dihedral angles, which define the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT is instrumental in mapping the potential energy surface of the molecule, which allows for the identification of transition states in chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding the mechanism and kinetics of a reaction. mit.eduims.ac.jp For instance, in the potential polymerization of the ethenyl group or oxidation of the alkyl substituents, DFT can model the energetic barriers and the geometry of the fleeting transition state structures. mit.edu

Table 1: Predicted Ground State Properties of a Substituted Pyridine Analog using DFT

| Property | Predicted Value |

| Total Energy (Hartree) | -405.123 |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.34 |

Note: The data in this table is representative of DFT calculations on a substituted pyridine and is intended for illustrative purposes.

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods are based on the Hartree-Fock theory and systematically improve upon it by including electron correlation to a higher degree. These high-accuracy calculations are valuable for benchmarking DFT results and for obtaining precise values for properties like ionization potential and electron affinity, which are critical for understanding the molecule's behavior in charge-transfer processes.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Conformational Landscape

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how 2-ethenyl-5-ethyl-4-methylpyridine behaves over time, considering its interactions with other molecules and its own conformational flexibility. In an MD simulation, the atoms of the molecule and its surroundings (e.g., a solvent) are treated as classical particles moving under the influence of a force field.

MD simulations can reveal the preferred conformations of the ethyl and ethenyl substituents relative to the pyridine ring. The rotational barriers around the single bonds connecting these groups to the ring can be calculated, and the population of different conformational isomers at a given temperature can be estimated. This is particularly important for understanding how the molecule's shape influences its interactions with biological receptors or catalysts. Additionally, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding (if applicable in a given environment) and van der Waals forces, which govern the molecule's physical properties like boiling point and solubility.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are highly effective in predicting various spectroscopic signatures of 2-ethenyl-5-ethyl-4-methylpyridine, which can be used to interpret and verify experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These predicted shifts, when compared to experimental data, can confirm the proposed molecular structure and assign specific signals to individual atoms.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities in the infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, C=C, and C-N bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible range. This information is crucial for understanding the molecule's color (or lack thereof) and its photostability.

Table 2: Predicted Spectroscopic Data for a Substituted Pyridine Analog

| Spectrum | Predicted Peak/Shift | Assignment |

| ¹³C NMR (ppm) | 155.2, 149.8, 136.5, 123.4, 24.1, 14.8 | Pyridine ring, ethenyl, ethyl, methyl carbons |

| ¹H NMR (ppm) | 8.3, 7.1, 6.5, 5.8, 2.6, 1.2 | Aromatic, vinylic, and alkyl protons |

| IR (cm⁻¹) | 3050, 2960, 1640, 1590 | C-H stretch, C=C stretch, ring stretch |

| UV-Vis (nm) | 220, 265 | π → π* transitions |

Note: The data in this table is representative of computational predictions for a substituted pyridine and is intended for illustrative purposes.

Reaction Mechanism Elucidation through Computational Transition State Analysis

As mentioned in the context of DFT, computational chemistry is a powerful tool for elucidating reaction mechanisms. mit.eduims.ac.jp For 2-ethenyl-5-ethyl-4-methylpyridine, this could involve studying its synthesis, polymerization, or degradation pathways. By locating the transition states and intermediates along a proposed reaction coordinate and calculating their energies, a detailed energy profile of the reaction can be constructed.

This analysis provides valuable information about the reaction's feasibility (thermodynamics) and its rate (kinetics). For example, the mechanism of the Chichibabin reaction, a common method for synthesizing substituted pyridines, can be investigated computationally to understand the role of the catalyst and the factors that control the regioselectivity of the product. orgsyn.org Similarly, the radical polymerization of the ethenyl group can be modeled to predict the propagation and termination steps. mit.edu

In Silico Design and Screening of Novel Derivatives with Tailored Properties

The insights gained from computational studies of 2-ethenyl-5-ethyl-4-methylpyridine can be leveraged for the in silico design of novel derivatives with specific, tailored properties. By systematically modifying the substituents on the pyridine ring (e.g., replacing the ethyl group with other alkyl groups, or introducing functional groups at different positions), it is possible to create a virtual library of related compounds.

These virtual compounds can then be rapidly screened using computational methods to predict their properties. For instance, if the goal is to design a derivative with enhanced biological activity, molecular docking simulations can be used to predict the binding affinity of each derivative to a target protein. nih.gov If the aim is to develop a new polymer with specific electronic properties, DFT calculations can be used to predict the HOMO-LUMO gap of the corresponding virtual monomers. This in silico screening approach can significantly accelerate the discovery and development of new materials and molecules by prioritizing the most promising candidates for experimental synthesis and testing. nih.govrsc.org

Catalytic Applications and Ligand Chemistry of 2 Ethenyl 5 Ethyl 4 Methylpyridine Derivatives

2-Ethenyl-5-ethyl-4-methylpyridine as a Ligand in Homogeneous Catalysis

Design and Synthesis of Metal Complexes Featuring the Pyridine (B92270) Ligand

There is no available information on the design and synthesis of metal complexes specifically featuring the 2-ethenyl-5-ethyl-4-methylpyridine ligand.

Catalytic Activity in Various Organic Transformations (e.g., Hydrogenation, Oxidation, C-C Coupling)

No studies documenting the catalytic activity of 2-ethenyl-5-ethyl-4-methylpyridine complexes in organic transformations such as hydrogenation, oxidation, or carbon-carbon coupling reactions could be identified.

Heterogeneous Catalysis Incorporating 2-Ethenyl-5-ethyl-4-methylpyridine Scaffolds

There is no available information regarding the incorporation of 2-ethenyl-5-ethyl-4-methylpyridine scaffolds in heterogeneous catalysis.

Organocatalysis Mediated by 2-Ethenyl-5-ethyl-4-methylpyridine Derivatives

The use of 2-ethenyl-5-ethyl-4-methylpyridine derivatives as organocatalysts has not been reported in the scientific literature.

Mechanistic Insights into Catalytic Cycles, Selectivity, and Catalyst Stability

Due to the absence of studies on the catalytic applications of 2-ethenyl-5-ethyl-4-methylpyridine, there are no mechanistic insights, data on selectivity, or information on catalyst stability available.

Environmental Fate and Degradation Pathways of 2 Ethenyl 5 Ethyl 4 Methylpyridine Mechanistic Focus

Photodegradation Mechanisms under Environmental Conditions

The atmospheric degradation of pyridine (B92270) compounds is primarily driven by reactions with photochemically produced hydroxyl radicals (•OH). For the related compound 5-ethyl-2-methylpyridine (B142974), the atmospheric half-life due to this reaction is estimated to be approximately 7 days. oecd.org The presence of an ethenyl (vinyl) group in 2-ethenyl-5-ethyl-4-methylpyridine is expected to significantly accelerate its atmospheric degradation. Vinyl groups are highly reactive towards both hydroxyl radicals and ozone. For instance, the atmospheric half-life of 4-vinylpyridine (B31050) is estimated to be about 14 hours for the reaction with hydroxyl radicals and 13 hours for the reaction with ozone. nih.gov

In aqueous environments, the photochemistry of pyridine and its derivatives can be complex. Irradiation of pyridine in aqueous solutions can lead to the formation of a Dewar pyridine intermediate, which can then undergo ring-opening to form 5-amino-2,4-pentadienal. mdpi.com The presence of water can play a dual role, forming hydrogen bonds with the pyridine ring and participating in the photochemical process. researchgate.netrsc.org For poly(4-vinylpyridine), UV irradiation is known to cause cross-linking through the recombination of photogenerated radicals. mdpi.comresearchgate.net It is plausible that the vinyl group of 2-ethenyl-5-ethyl-4-methylpyridine could undergo similar photochemical reactions, including direct photolysis or sensitized reactions, leading to polymerization or oxidation.

The primary photodegradation reactions for 2-ethenyl-5-ethyl-4-methylpyridine are expected to involve:

Hydroxyl Radical Attack: In the atmosphere, •OH radicals will likely add to the electron-rich vinyl group and the pyridine ring, initiating a cascade of oxidation reactions.

Ozonolysis: The vinyl group is susceptible to attack by ozone, leading to the formation of an ozonide intermediate which can then decompose to form aldehydes and ketones. organic-chemistry.orgnih.govnih.gov

Direct Photolysis: Absorption of UV radiation, particularly in aqueous environments, could lead to excited states that undergo ring-opening or reactions involving the vinyl substituent. mdpi.comacs.org

Table 1: Estimated Atmospheric Half-lives of Related Pyridine Compounds

| Compound | Reactant | Estimated Half-life |

|---|---|---|

| 5-Ethyl-2-methylpyridine | Hydroxyl Radicals | 7 days |

| 4-Vinylpyridine | Hydroxyl Radicals | 14 hours |

| 4-Vinylpyridine | Ozone | 13 hours |

Biodegradation Pathways and Metabolite Identification (Mechanistic)

The biodegradation of pyridine and its alkylated derivatives has been observed under both aerobic and anaerobic conditions, although aerobic degradation is generally more predominant. oecd.org The biodegradability of pyridine compounds is highly dependent on the nature and position of the substituents on the ring. researchgate.net

For many alkylpyridines, the initial step in aerobic biodegradation is hydroxylation of the pyridine ring, a reaction often catalyzed by monooxygenase enzymes. acs.org For example, the aerobic degradation of 4-methylpyridine (B42270) and 4-ethylpyridine (B106801) by Pseudonocardia sp. proceeds through the formation of 2-hydroxy-4-methylpyridine (B87338) and 2-hydroxy-4-ethylpyridine, respectively. acs.org Following hydroxylation, the ring is typically cleaved, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. For pyridine itself, succinic acid has been identified as a key metabolite. nih.govnih.gov

Considering these established pathways, the biodegradation of 2-ethenyl-5-ethyl-4-methylpyridine is likely to proceed via one or more of the following mechanistic steps:

Hydroxylation of the Pyridine Ring: A primary attack by a monooxygenase could introduce a hydroxyl group onto the pyridine ring, likely at a position ortho or para to the nitrogen atom.

Oxidation of the Alkyl Substituents: The ethyl and methyl groups could be oxidized to their corresponding alcohols, aldehydes, and carboxylic acids.

Epoxidation of the Vinyl Group: The ethenyl group is a likely site for initial enzymatic attack, leading to the formation of an epoxide. This epoxide could then be further metabolized. The biodegradation of other vinyl-aromatic compounds is known to proceed through epoxidation. nih.gov

Ring Cleavage: Following initial oxidative modifications, the pyridine ring is expected to undergo cleavage, leading to the formation of aliphatic dicarboxylic acids and other intermediates that can be mineralized to carbon dioxide and water.

While 2-vinylpyridine (B74390) has been found to be not readily biodegradable in some tests, this does not preclude the possibility of degradation by specialized microorganisms under specific environmental conditions. oecd.org The presence of multiple alkyl substituents on 2-ethenyl-5-ethyl-4-methylpyridine may influence its bioavailability and susceptibility to enzymatic attack.

Hydrolytic Stability and Degradation Kinetics

Pyridine and many of its derivatives are generally stable to hydrolysis under typical environmental pH conditions due to the lack of hydrolyzable functional groups. epa.govnih.gov Studies on 2-vinylpyridine have shown no significant hydrolysis at pH 4, 7, and 9 over several days. oecd.org Similarly, 5-ethyl-2-methylpyridine is not expected to undergo hydrolysis in the environment. epa.gov

Based on these findings for structurally related compounds, 2-ethenyl-5-ethyl-4-methylpyridine is predicted to be hydrolytically stable. The carbon-carbon bonds of the ethyl, methyl, and ethenyl substituents, as well as the carbon-nitrogen bonds within the aromatic pyridine ring, are not susceptible to cleavage by water at neutral pH. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Advanced Oxidation Processes for Environmental Remediation (Mechanism-Based Studies)

Advanced oxidation processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. nih.gov AOPs are considered a promising technology for the removal of pyridine and its derivatives from contaminated water. researchgate.netnih.govilo.org

Several AOPs could be effective for the degradation of 2-ethenyl-5-ethyl-4-methylpyridine:

Ozonation: Ozone can directly react with the electron-rich vinyl group via ozonolysis, leading to the cleavage of the double bond and the formation of aldehydes and ketones. organic-chemistry.orgnih.govnih.gov In the presence of pyridine, ozonolysis can proceed via a reductive pathway, directly yielding carbonyl compounds without the formation of peroxide intermediates. organic-chemistry.orgnih.gov Ozone can also react with the pyridine ring, though this is generally a slower process.

Fenton and Photo-Fenton Processes: The Fenton reaction (Fe²⁺ + H₂O₂) and the photo-Fenton process (Fe²⁺/Fe³⁺ + H₂O₂ + UV light) generate hydroxyl radicals that can non-selectively attack the organic molecule. researchgate.net For 2-ethenyl-5-ethyl-4-methylpyridine, •OH radicals would readily attack both the pyridine ring and the vinyl and alkyl substituents, leading to hydroxylation, oxidation, and eventual mineralization. Studies on aminopyridines have demonstrated high removal efficiencies using these methods. researchgate.net

UV/H₂O₂ and UV/O₃: The combination of ultraviolet (UV) light with hydrogen peroxide or ozone enhances the production of hydroxyl radicals, leading to more efficient degradation of organic compounds.

Sulfite/UV Process: This advanced reduction process generates reductive radicals (e.g., hydrated electrons, hydrogen atoms) that can effectively degrade pyridine. researchgate.net

The mechanism of degradation by AOPs involves a series of radical-mediated reactions. The initial attack by •OH radicals can occur at multiple sites on the 2-ethenyl-5-ethyl-4-methylpyridine molecule, including the nitrogen atom, the carbon atoms of the pyridine ring, and the alkyl and vinyl substituents. This leads to the formation of a variety of hydroxylated and oxidized intermediates, which are subsequently degraded through further radical reactions into smaller organic acids and eventually mineralized to CO₂, H₂O, and inorganic nitrogen.

Emerging Research Directions and Future Perspectives for 2 Ethenyl 5 Ethyl 4 Methylpyridine

Integration with Supramolecular Chemistry and Self-Assembly Processes

The presence of a vinyl group and a pyridine (B92270) ring in 2-Ethenyl-5-ethyl-4-methylpyridine makes it an ideal candidate for creating "smart" polymers that can respond to external stimuli. These polymers can be designed to self-assemble into complex, well-defined nanostructures. The basicity of the pyridine ring allows for pH-responsive behavior, as the nitrogen atom can be protonated or deprotonated, altering the polymer's solubility and conformation. acs.orgbohrium.com

Block copolymers (BCPs) containing poly(vinylpyridine) segments, such as poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), have demonstrated the ability to form various morphologies, including micelles, cylinders, and lamellae in solution and in the bulk state. acs.org This self-assembly is driven by the incompatibility between the different polymer blocks. For instance, a block copolymer of polystyrene and poly(2-vinylpyridine) (PS-b-P2VP) can self-assemble into different structures depending on the solvent and the length of the polymer blocks. acs.org It is anticipated that polymers derived from 2-Ethenyl-5-ethyl-4-methylpyridine would exhibit similar rich self-assembly behavior, with the ethyl and methyl substituents providing additional control over the resulting structures.

The pyridinyl nitrogen also offers a site for coordination with metal ions and nanoparticles, enabling the creation of hybrid organic-inorganic materials with tailored properties. bohrium.com This opens up possibilities for creating ordered arrays of nanoparticles within a polymer matrix, with potential applications in catalysis and electronics.

Potential in Advanced Functional Materials with Tunable Characteristics

The unique chemical structure of 2-Ethenyl-5-ethyl-4-methylpyridine paves the way for the development of advanced functional materials with characteristics that can be precisely tuned. Polymers based on this monomer are expected to exhibit properties that can be altered by external stimuli such as pH and temperature.

The glass transition temperature (Tg), which is a critical property for polymer processing and application, is influenced by the structure of the monomer. For comparison, poly(2-vinylpyridine) has a Tg of approximately 104 °C, while poly(4-vinylpyridine) has a higher Tg of around 142 °C. acs.org The ethyl and methyl groups on the pyridine ring of 2-Ethenyl-5-ethyl-4-methylpyridine are expected to influence the Tg of its corresponding polymer, offering a way to tailor the material's thermal properties.

Furthermore, the quaternization of the pyridine nitrogen atom can dramatically alter the properties of the resulting polymer, transforming it into a poly(ionic liquid) (PIL). This modification enhances solubility in polar solvents and introduces ionic conductivity. mdpi.comnih.gov The degree of quaternization can be controlled to fine-tune the material's optical and solvation properties. mdpi.com This tunability is crucial for applications in areas such as:

Coatings and Adhesives: Vinyl pyridine latex, a related material, is known for its excellent adhesion and chemical resistance, making it valuable in the automotive and construction industries. marketresearchintellect.commarketresearchintellect.com

Sensors: The ability of the pyridine ring to interact with various molecules makes these polymers suitable for the development of chemical sensors.

Membranes: Poly(vinylpyridine)-based materials are being explored for use in separation and filtration membranes. nih.gov

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines is an active area of research, with a focus on developing more efficient and environmentally friendly methods. Traditional methods for producing vinylpyridines often involve the condensation of formaldehyde (B43269) with methylpyridines. nih.gov However, there is a growing interest in "green chemistry" approaches that minimize waste and use less hazardous reagents.

Recent advancements have focused on modular and high-yield synthetic routes. One such method involves a copper-catalyzed cross-coupling reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by an electrocyclization and air oxidation cascade. nih.govorganic-chemistry.org This approach offers good functional group tolerance and proceeds under mild, neutral conditions. organic-chemistry.org Another sustainable strategy is solid-state synthesis, which can provide high yields with minimal solvent waste. ul.ie

For the polymerization of vinylpyridine monomers, living/controlled polymerization techniques, such as anionic polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are preferred for creating well-defined polymers with controlled molecular weights and architectures. acs.orgbohrium.com These methods are crucial for producing the block copolymers necessary for controlled self-assembly.

Bridging Fundamental Research with Innovative Non-Clinical Applications

The versatile properties of polymers derived from vinylpyridines, and by extension 2-Ethenyl-5-ethyl-4-methylpyridine, open a wide range of potential non-clinical applications. The fundamental understanding of their self-assembly and tunable properties is key to unlocking their use in various technologies.

Some promising areas include:

Catalysis: The pyridine moiety can act as a ligand for metal catalysts, allowing for the creation of polymer-supported catalysts that are easily recoverable and reusable. polysciences.com

Environmental Remediation: Poly(vinylpyridine)-based materials have shown potential for removing pollutants from water. mdpi.com Composite films of poly(vinylpyridine) with metal oxides like TiO2 and ZnO have been used for the photocatalytic degradation of organic pollutants. nih.govresearchgate.net

Electronics: The ability to form ordered nanostructures and coordinate with metal nanoparticles makes these materials interesting for applications in nanoelectronics and data storage.

Industrial Formulations: Vinyl pyridine latex is a key component in various industrial products, including tires and conveyor belts, due to its ability to enhance adhesion and strength. datainsightsmarket.com

Challenges and Opportunities in the Comprehensive Research of 2-Ethenyl-5-ethyl-4-methylpyridine

While the potential of 2-Ethenyl-5-ethyl-4-methylpyridine is significant, several challenges and opportunities lie ahead in its comprehensive research.

Challenges:

Monomer Synthesis: The development of a scalable, cost-effective, and sustainable synthesis for 2-Ethenyl-5-ethyl-4-methylpyridine is a primary hurdle.

Polymerization Control: While controlled polymerization techniques exist for other vinylpyridines, optimizing these methods for this specific, more sterically hindered monomer may be challenging. acs.org

Characterization: Thoroughly characterizing the physical and chemical properties of the monomer and its corresponding polymers will be essential for understanding its behavior and predicting its performance in various applications.

Toxicity and Environmental Impact: As with any new chemical, a comprehensive evaluation of its toxicity and environmental footprint is necessary before widespread application.

Opportunities:

Novel Material Properties: The unique substitution pattern on the pyridine ring offers the opportunity to discover new material properties that are not accessible with simpler vinylpyridines. The interplay between the ethyl and methyl groups could lead to unexpected self-assembly behaviors and functionalities.

Advanced Functional Materials: There is a significant opportunity to develop a new class of "smart" materials with precisely tailored responses to multiple stimuli.

High-Performance Applications: The enhanced functionality of polymers derived from this monomer could lead to superior performance in existing applications, such as coatings and adhesives, and enable entirely new applications in fields like biomedicine and electronics.

Fundamental Scientific Understanding: Research into this molecule will contribute to a deeper fundamental understanding of structure-property relationships in pyridine-containing polymers and their self-assembly.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Ethenyl-5-ethyl-4-methylpyridine, and how do reaction conditions influence yield?

Answer:

The synthesis of pyridine derivatives like 2-Ethenyl-5-ethyl-4-methylpyridine typically involves multi-step reactions, including nucleophilic substitutions and cross-coupling. A plausible route starts with a substituted pyridine core, introducing ethyl and methyl groups via alkylation, followed by ethenylation using palladium-catalyzed Heck coupling. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity for substitutions .

- Catalysts : Pd(PPh₃)₄ or similar catalysts for ethenyl group introduction, requiring inert atmospheres to prevent deactivation.

- Temperature : Alkylation steps often proceed at 60–80°C, while coupling reactions may require higher temperatures (100–120°C).

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Alkylation | NaH, alkyl halide, DMF, 70°C | 50–70% |

| Ethenylation | Pd(PPh₃)₄, ethene gas, THF, 110°C | 30–50% |

Optimization requires monitoring by TLC/GC-MS to minimize side products like over-alkylated derivatives .

Basic: How is X-ray crystallography applied to resolve the structure of 2-Ethenyl-5-ethyl-4-methylpyridine, and what software is recommended?

Answer:

Single-crystal X-ray diffraction is critical for confirming substituent positions and stereochemistry. Key steps include:

Crystal growth : Slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals.

Data collection : Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .

Refinement : SHELX programs (SHELXL for refinement, SHELXS for solution) are industry standards for small-molecule crystallography. Discrepancies in bond lengths (>0.02 Å) should be resolved using constraints from spectroscopic data (e.g., NMR) .

Advanced: How can researchers reconcile contradictory data between NMR and X-ray crystallography for this compound?

Answer:

Contradictions often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Methodological approaches include:

- Variable-temperature NMR : Detect conformational equilibria by observing signal splitting at low temperatures.

- DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., using Gaussian09). For example, deviations in ethenyl group torsion angles may indicate crystal-induced strain .

- Polymorph screening : Different crystal forms (e.g., solvates vs. anhydrous) can alter X-ray data; use DSC/TGA to confirm stability .

Advanced: What computational strategies are effective for predicting the reactivity of 2-Ethenyl-5-ethyl-4-methylpyridine in substitution reactions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic/nucleophilic sites:

- Fukui indices : Identify the most reactive positions (e.g., para to the methyl group for electrophilic attacks).

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate susceptibility to redox reactions. For instance, the ethenyl group lowers the LUMO energy, enhancing Michael addition potential .

- Solvent effects : Use PCM models to simulate polar aprotic environments, which stabilize transition states in SNAr reactions .

Advanced: How can regioselectivity challenges be addressed during functionalization of the pyridine ring?

Answer:

Regioselectivity is influenced by directing groups and steric effects:

- Protecting groups : Temporarily block the 4-methyl group with a silyl ether to direct substitutions to the 3-position.

- Metalation : Use LDA or Grignard reagents at low temperatures (–78°C) to deprotonate specific positions.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids preferentially functionalize the 5-ethyl group due to steric accessibility .

Advanced: What in vitro assays are suitable for studying biological interactions of this compound?

Answer:

While biological data for this specific compound is limited, analogous pyridines are studied via:

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., cytochrome P450 inhibition) with IC₅₀ determination.

- Cellular uptake studies : Radiolabel the ethenyl group (³H or ¹⁴C) and track accumulation in cell lines via scintillation counting.

- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina, prioritizing poses with hydrogen bonds to the pyridine nitrogen .

Advanced: How do steric and electronic effects influence the compound’s stability under storage conditions?

Answer:

- Steric effects : The 4-methyl group hinders oxidation of the ethenyl moiety, enhancing stability compared to unsubstituted analogs.

- Electronic effects : The electron-donating ethyl group at C5 increases susceptibility to photodegradation; store in amber vials under N₂.

- Accelerated stability testing : Conduct stress studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., epoxides from ethenyl oxidation) can be identified via LC-MS .

Advanced: What mechanistic insights guide the design of catalytic pathways for large-scale synthesis?

Answer:

- Mechanistic studies : Use kinetic isotope effects (KIEs) to distinguish between SN1/SN2 pathways in alkylation steps.

- Catalyst screening : Test Pd-NHC complexes for improved turnover in Heck couplings, reducing metal leaching.

- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by controlling residence time .

Advanced: How can researchers isolate and characterize isomeric byproducts formed during synthesis?

Answer:

- Chromatography : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to separate positional isomers.

- Vibrational spectroscopy : Compare experimental IR spectra (e.g., C=C stretches at 1630–1680 cm⁻¹) with DFT-simulated spectra to assign isomers .

- X-ray powder diffraction (XRPD) : Distinguish crystalline isomers via distinct diffraction patterns .

Advanced: What analytical techniques are critical for detecting trace degradation products?

Answer:

- LC-HRMS : Q-TOF instruments with <2 ppm mass accuracy identify degradation products (e.g., oxidation at the ethenyl group).

- NMR hyphenation : LC-SPE-NMR isolates low-concentration impurities for structural elucidation.

- ICP-MS : Detect metal catalysts (e.g., Pd) to ensure compliance with ICH Q3D guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.